molecular formula C8H9ClO3 B6170854 rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2639378-05-3

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B6170854
CAS No.: 2639378-05-3
M. Wt: 188.6
InChI Key:
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Description

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a chlorine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is induced to form the bicyclic structure. This often involves the use of strong acids or bases to facilitate ring closure.

    Oxidation: The ketone group is introduced via oxidation reactions, commonly using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, which may involve the use of carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the above synthetic routes for large-scale operations. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors may be employed.

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Carboxylates, aldehydes, or further oxidized ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism by which rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid: Similar bicyclic structure but lacks the chlorine atom.

    rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: Contains an azabicyclic structure and a different functional group.

Uniqueness

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[410]heptane-7-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

2639378-05-3

Molecular Formula

C8H9ClO3

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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